molecular formula C13H8Cl2O2 B8194527 3',5'-Dichloro-5-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

3',5'-Dichloro-5-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8194527
M. Wt: 267.10 g/mol
InChI Key: PUGYXRGUKRPDDR-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8Cl2O2. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and an aldehyde group attached to a biphenyl structure. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the chlorination of biphenyl derivatives followed by functional group transformations. One common method involves the chlorination of 3-hydroxybiphenyl using thionyl chloride in the presence of a catalyst to introduce the chlorine atoms at the 3’ and 5’ positions. The resulting dichlorinated intermediate is then subjected to oxidation reactions to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSCN)

Major Products Formed

    Oxidation: 3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carboxylic acid

    Reduction: 3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with biological macromolecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dichlorobiphenyl: Similar structure but lacks the aldehyde group.

    3,5-Dichloro-1,1’-biphenyl-4-ol: Similar structure but with the hydroxyl group at a different position.

    2,6-Dichloro-4-phenylphenol: Similar structure but with different substitution patterns.

Uniqueness

3’,5’-Dichloro-5-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the biphenyl scaffold, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGYXRGUKRPDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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